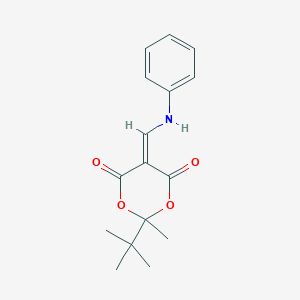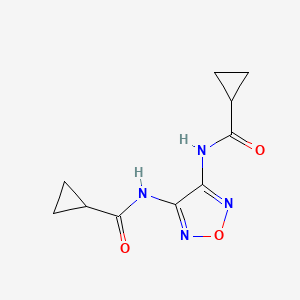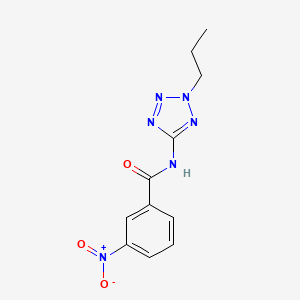
5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione, also known as AMD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has been shown to inhibit the activity of various enzymes, including proteases and kinases, which play important roles in many biological processes. 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione can inhibit cell proliferation and induce apoptosis in cancer cells. 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases, including neurodegenerative diseases and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has several advantages for lab experiments, including its high reactivity, versatility, and ease of synthesis. However, 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione also has some limitations, including its potential toxicity and instability in aqueous solutions. Therefore, careful handling and storage of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione are required to ensure its safety and stability.
Zukünftige Richtungen
There are several future directions for the study of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione, including the development of new synthesis methods, the exploration of its potential applications in drug discovery and material science, and the elucidation of its mechanism of action. Additionally, the study of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione in vivo is needed to fully understand its potential therapeutic effects and toxicity. Overall, the study of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has the potential to lead to the development of new drugs and materials with unique properties and applications.
Synthesemethoden
The synthesis of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione involves the reaction of aniline and diethyl malonate in the presence of a base catalyst to form an intermediate compound. The intermediate compound is then reacted with tert-butyl acetoacetate and a strong acid catalyst to form 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione. This method of synthesis has been extensively studied and optimized to produce high yields of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione.
Wissenschaftliche Forschungsanwendungen
5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has been studied for its potential applications in various fields, including organic synthesis, drug discovery, and material science. In organic synthesis, 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has been used as a versatile building block for the synthesis of complex molecules due to its unique structure and reactivity. In drug discovery, 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has been used as a monomer for the synthesis of polymer materials with unique properties.
Eigenschaften
IUPAC Name |
5-(anilinomethylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-15(2,3)16(4)20-13(18)12(14(19)21-16)10-17-11-8-6-5-7-9-11/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTUYQDOYLPHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=CC=C2)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Anilinomethylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B5698967.png)
![5-{[(4-nitrophenyl)acetyl]amino}isophthalic acid](/img/structure/B5698974.png)
![methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5698989.png)
![2-(2-fluorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5698995.png)
![4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine](/img/structure/B5699011.png)
![methyl 4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5699015.png)


![3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5699040.png)


![3-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5699052.png)
